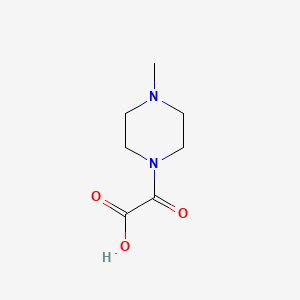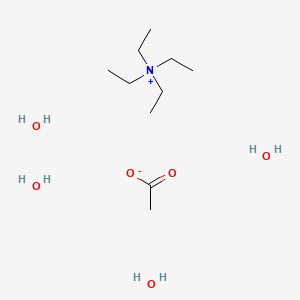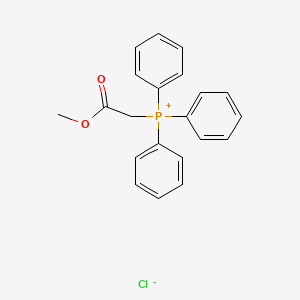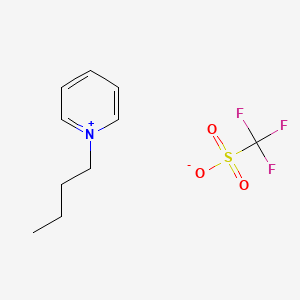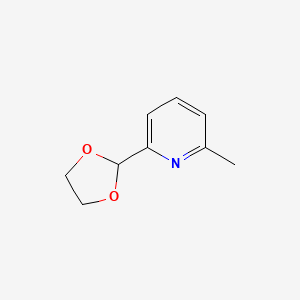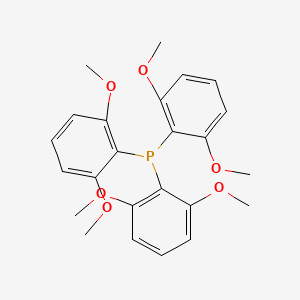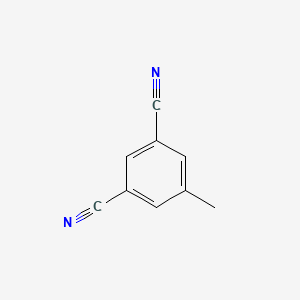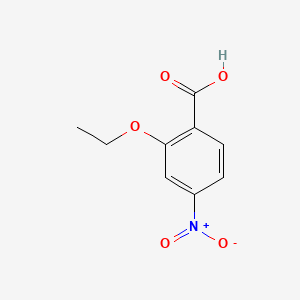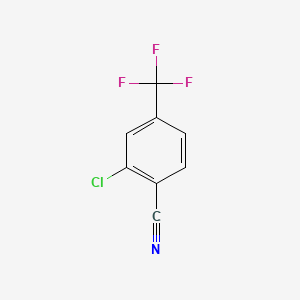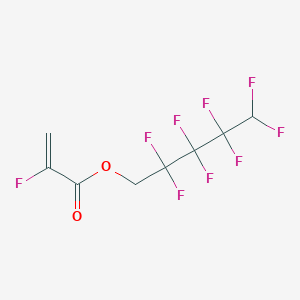
2,2,3,3,4,4,5,5-Octafluoropentyl 2-fluoroprop-2-enoate
Vue d'ensemble
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or uses in industry or research.
Synthesis Analysis
This involves the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure.Molecular Structure Analysis
This involves the analysis of the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This includes studying properties like boiling point, melting point, solubility, chemical stability, and reactivity.Applications De Recherche Scientifique
Synthesis and Properties of Novel Biodegradable Polyurethanes
A study conducted by Su et al. (2017) explored the synthesis of novel biodegradable polyurethanes containing fluorinated aliphatic side chains using 5H–octafluoropentanoylfluoride. The research focused on incorporating the novel fluoro chain extender into polyurethanes to analyze its effect on the polymers' molecular weight, thermal stability, mechanical properties, chemical resistance, and biocompatibility. The findings indicated that the inclusion of fluorinated aliphatic side chains enhances the polymers' hydrophobicity and resistance to chemical degradation, making them potentially useful for medical applications and environmentally friendly materials (Su et al., 2017).
Fluorinated-plasma Coating on Polyhydroxyalcanoate PHBV
Guerrouani et al. (2007) investigated the effect of fluorinated-plasma coating on the biodegradation of poly(3-hydroxybutyric acid-co-3-hydroxyvaleric acid) (PHBV). The study demonstrated that coating PHBV with a hydrophobic layer from plasma polymerization of fluorinated compounds significantly increased the material's water resistance and decreased its surface energy. This modification suggests potential applications in enhancing the durability and shelf-life of biodegradable materials (Guerrouani et al., 2007).
Enzymatic Synthesis of Silicone Fluorinated Aliphatic Polyesteramides
Palsule and Poojari (2010) reported on the enzymatic synthesis of silicone fluorinated aliphatic polyesteramides (SFAPEAs), integrating both fluorinated aliphatic segments and dimethylsiloxane segments into a linear chain backbone. This synthesis approach opens new avenues for developing materials with unique properties, such as low surface energy, flexibility, and enhanced thermal stability, which are desirable in coatings, adhesives, and sealants (Palsule & Poojari, 2010).
Reaction and Sensing of Octafluorocyclopentene
Nakamura and Kawanishi (2017) explored the reactions of octafluorocyclopentene with 1,5-diazabicyclo[4,3,0]non-5-ene (DBN) for potential applications in gas sensors. Their study highlights the unique reactivity of fluorinated compounds in nucleophilic reactions and the potential for developing new technologies for quick and selective sensing of gases, which could be vital in environmental monitoring and industrial safety (Nakamura & Kawanishi, 2017).
Safety And Hazards
This involves the study of the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Orientations Futures
This could involve potential applications, ongoing research, and areas where further study is needed.
Please note that not all compounds will have information available in all these areas. The amount of information available typically depends on how much research has been done on the compound. For a specific compound, it’s always a good idea to look at scientific literature or databases for the most accurate and up-to-date information.
Propriétés
IUPAC Name |
2,2,3,3,4,4,5,5-octafluoropentyl 2-fluoroprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F9O2/c1-3(9)4(18)19-2-6(12,13)8(16,17)7(14,15)5(10)11/h5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQCLSSVNOGTKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F9O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382137 | |
| Record name | 1H,1H,5H-perfluoropentyl 2-fluoroacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3,4,4,5,5-Octafluoropentyl 2-fluoroprop-2-enoate | |
CAS RN |
87910-92-7 | |
| Record name | 1H,1H,5H-perfluoropentyl 2-fluoroacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-6-fluorobenzo[d]thiazole](/img/structure/B1586690.png)
